N-(4-chlorobenzylidene)-4-phenoxyaniline
Description
N-(4-Chlorobenzylidene)-4-phenoxyaniline is a Schiff base compound synthesized via the condensation of 4-phenoxyaniline with 4-chlorobenzaldehyde. Schiff bases like these are characterized by a C=N bond formed between an amine and aldehyde, often exhibiting planar geometries, intramolecular hydrogen bonding, and applications in coordination chemistry, catalysis, and pharmaceuticals .
Properties
CAS No. |
54758-51-9 |
|---|---|
Molecular Formula |
C19H14ClNO |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C19H14ClNO/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)22-18-4-2-1-3-5-18/h1-14H |
InChI Key |
FVDUHVXYNDNZEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chlorobenzylidene)-4-phenoxyaniline can be synthesized through the condensation reaction of 4-chlorobenzaldehyde and 4-phenoxyaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
4-chlorobenzaldehyde+4-phenoxyaniline→this compound+H2O
The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzylidene)-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (OH^-, NH_2^-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings or the Schiff base.
Reduction: 4-chlorobenzaldehyde and 4-phenoxyaniline.
Substitution: Substituted derivatives of the aromatic rings.
Scientific Research Applications
N-(4-chlorobenzylidene)-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with nonlinear optical properties and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzylidene)-4-phenoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The Schiff base moiety can also participate in coordination with metal ions, influencing the compound’s reactivity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-chlorobenzylidene)-4-phenoxyaniline analogs based on substituent effects, structural parameters, and reactivity:
Table 1: Structural and Functional Comparison of N-(4-Chlorobenzylidene) Derivatives
Key Comparisons:
Substituent Effects on Geometry
- The methoxy derivative exhibits near-planarity (dihedral angle = 9.1° between benzene rings) and a C=N bond length of 1.255 Å, typical for Schiff bases . Planarity is critical for π-π stacking in crystal packing and ligand-metal coordination.
- The hydroxy analog (N-(4-chlorobenzylidene)-2-hydroxyaniline) forms O–H⋯N hydrogen bonds, enhancing thermal stability and influencing photochromic behavior .
Reactivity and Applications
- The ethoxy derivative demonstrated low reactivity in β-lactam formation (6% yield) under standard conditions, but Silphos (a phosphorous-based catalyst) improved reaction efficiency .
- Methoxy and nitro substituents are electron-donating and withdrawing, respectively, altering electronic properties. Nitro groups may enhance photochemical activity, while methoxy groups improve solubility .
Crystal Packing and Dynamic Behavior The methyl-substituted compound (N-(4-chlorobenzylidene)-4-methylaniline) exhibits dynamic disorder due to "pedal motion" in crystals, a phenomenon where molecules rotate around the C=N axis, affecting material flexibility . Orthorhombic crystal systems (e.g., methoxy derivative) are common among these compounds, with unit cell parameters such as a = 6.1055 Šand V = 1230.9 ų .
Synthetic Methods Methoxy and nitro derivatives are synthesized via ethanol reflux or microwave-assisted green methods, with yields up to 81% for the methoxy compound . The hydroxy variant requires careful recrystallization to stabilize hydrogen-bonded networks .
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